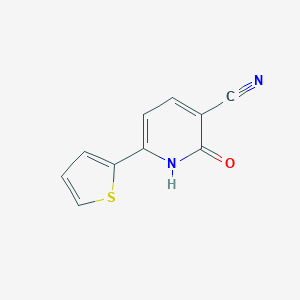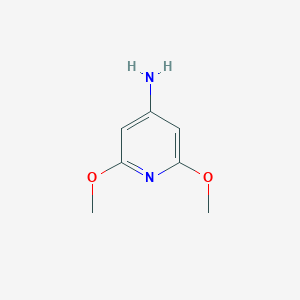
2-Chloropiperidine
Descripción general
Descripción
2-Chloropiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a six-membered heterocyclic compound containing one nitrogen atom and a chlorine atom attached to the second carbon of the piperidine ring. This compound is a colorless liquid with a pungent odor and is soluble in water. It is primarily used for research and development purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloropiperidine can be synthesized through several methods. One common method involves the chlorination of piperidine. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the piperidine ring.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The process involves the use of continuous flow reactors where piperidine and chlorine gas are introduced in a controlled manner. The reaction mixture is then subjected to purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to piperidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide as bases, and nucleophiles like amines or thiols.
Oxidation Reactions: Hydrogen peroxide or peracids.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted piperidines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Piperidine.
Aplicaciones Científicas De Investigación
2-Chloropiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes involving piperidine derivatives.
Medicine: this compound derivatives have shown potential as anticancer agents due to their ability to alkylate nucleobases and induce DNA strand cleavage.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloropiperidine involves its ability to form electrophilic intermediates that can react with nucleophiles. For example, in biological systems, it can form adducts with nucleobases in DNA, leading to alkylation, depurination, and strand scission. This mechanism is particularly relevant in its potential use as an anticancer agent, where it inhibits essential DNA-processing proteins such as topoisomerase IIα.
Comparación Con Compuestos Similares
2-Chloropiperidine can be compared with other similar compounds such as:
2-Chloropyridine: Both compounds contain a chlorine atom attached to a heterocyclic ring. 2-Chloropyridine has a pyridine ring, whereas this compound has a piperidine ring.
3-Chloropiperidine: This compound has the chlorine atom attached to the third carbon of the piperidine ring. The position of the chlorine atom affects the reactivity and the types of reactions the compound undergoes.
4-Chloropiperidine: Similar to this compound, but with the chlorine atom attached to the fourth carbon. This positional isomer also exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the position of the chlorine atom, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Propiedades
IUPAC Name |
2-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWYHZNUJHVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330284 | |
| Record name | 2-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172229-93-5 | |
| Record name | 2-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)








![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)




